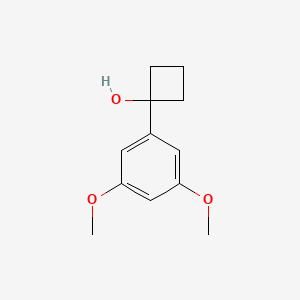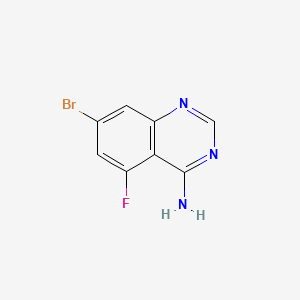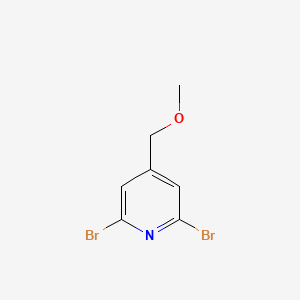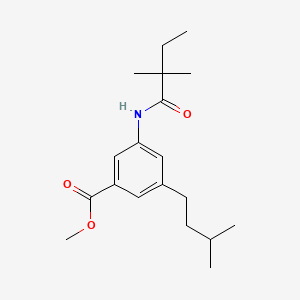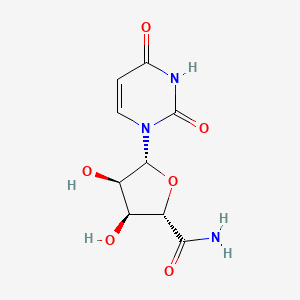
1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.
Medicine
In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Nucleoside analogs: Compounds with similar pyrimidine moieties.
Furan derivatives: Compounds with similar furan ring structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.
Propiedades
Número CAS |
54918-02-4 |
|---|---|
Fórmula molecular |
C9H11N3O6 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1 |
Clave InChI |
KRMPSSVTJAZMOA-SKHQTKALSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


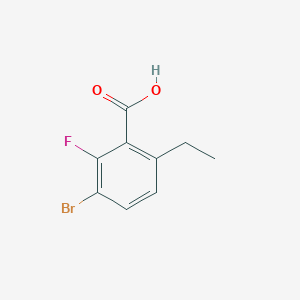
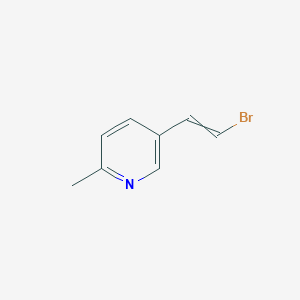
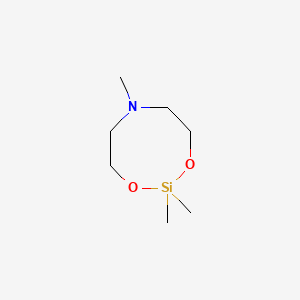
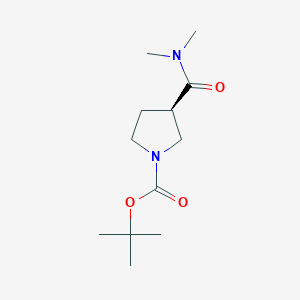
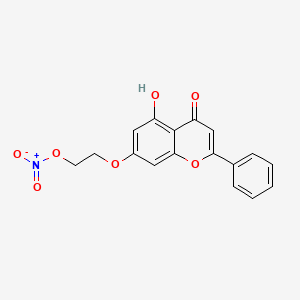
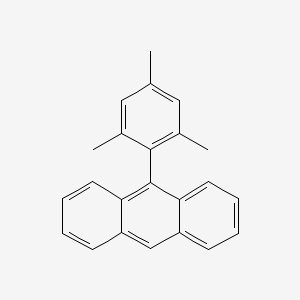
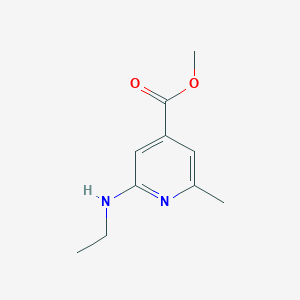
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
